N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide

Catalog No.
S12644038
CAS No.
M.F
C17H18N2O3S
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}aceta...

Product Name

N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide

IUPAC Name

N-[4-[phenyl(prop-2-enyl)sulfamoyl]phenyl]acetamide

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C17H18N2O3S/c1-3-13-19(16-7-5-4-6-8-16)23(21,22)17-11-9-15(10-12-17)18-14(2)20/h3-12H,1,13H2,2H3,(H,18,20)

InChI Key

JUJMHXMGUGXASJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2

N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide is a sulfonamide compound characterized by the molecular formula C11H14N2O3SC_{11}H_{14}N_{2}O_{3}S and a molecular weight of 254.31 g/mol. This compound features a phenyl group attached to a sulfamoyl moiety, which is further substituted with a prop-2-en-1-yl group and an acetamide functional group. The structural complexity of N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide contributes to its unique chemical properties and potential biological activities.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in sulfonic acid derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, leading to the formation of amine derivatives.
  • Substitution: Nucleophilic substitution reactions may occur, allowing the sulfonamide group to be replaced by other nucleophiles such as amines or thiols.

These reactions are typically conducted in organic solvents such as dichloromethane or ethanol, often under specific temperature and pressure conditions to optimize yields.

Compounds similar to N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide have been reported to exhibit significant biological activities, particularly anti-inflammatory and antioxidant properties. These activities are often attributed to their ability to inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Additionally, sulfonamide derivatives have shown potential in anticancer applications by inhibiting carbonic anhydrase isozymes, which play a role in tumor growth and metastasis .

The synthesis of N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with prop-2-en-1-yl sulfonyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the process. The resulting product can be purified through recrystallization or chromatography techniques. Industrial synthesis may utilize automated reactors and continuous flow processes for enhanced efficiency and scalability.

N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing anti-inflammatory or anticancer drugs.
  • Chemical Intermediates: It can be used in the synthesis of other complex molecules within medicinal chemistry.

Studies on similar compounds indicate that N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide may interact with various biological targets. For instance, its ability to inhibit carbonic anhydrase isozymes suggests potential interactions with enzymes involved in metabolic processes. Additionally, its antioxidant properties imply possible interactions with reactive oxygen species within biological systems .

N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide can be compared with several other sulfonamide derivatives:

Compound NameStructural DifferencesBiological Activity
N-{4-[benzyloxy]phenyl}sulfamoylacetamideContains a benzyloxy group instead of prop-2-en-1-ylMay exhibit different anti-inflammatory properties
N-{4-[methylsulfamoyl]phenyl}acetamideHas a methyl group instead of prop-2-en-1-ylPotentially altered reactivity and interaction profiles

The uniqueness of N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide lies in its specific structural features that contribute to its distinct chemical reactivity and biological efficacy compared to these similar compounds .

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

330.10381361 g/mol

Monoisotopic Mass

330.10381361 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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